Ac-DEVD-CHO

Overview

Description

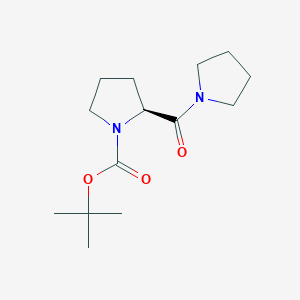

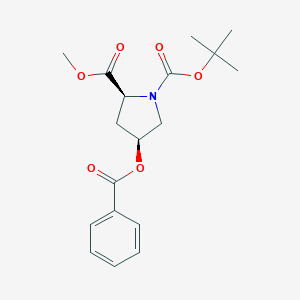

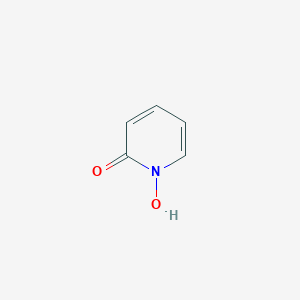

Ac-DEVD-CHO is a synthetic peptide aldehyde . It contains the PARP cleavage site DEVD, which is recognized by caspases . It is known to block PARP cleavage activity and inhibit caspase-3 and caspase-7 in a reversible manner . The inhibition is via the aldehyde group’s interaction with the active site cysteine of these caspases .

Molecular Structure Analysis

The chemical formula of this compound is C20H30N4O11 . It is supplied as the trifluoroacetate salt of the molecule .Physical And Chemical Properties Analysis

This compound has a molecular weight of 502.5 g/mol . The product is chemically stable under standard ambient conditions (room temperature) .Scientific Research Applications

Retinal Degeneration Studies : Ac-DEVD-CHO has been shown to transiently delay inherited retinal degeneration in mice carrying the rd gene, a mutation in a rod-specific phosphodiesterase. This inhibition effectively delayed retinal degeneration through the suppression of photoreceptor cell apoptosis (Yoshizawa et al., 2002).

Cardiac Research : In cardiac research, this compound improved the recovery of stunned myocardium function post-ischemia in rats, independent of its apoptosis-inhibitory effects. This suggests its potential as a therapeutic strategy to enhance functional recovery of stunned myocardium (Ruetten et al., 2001).

Agricultural Biotechnology : The caspase-3-inhibitor this compound was also found to reduce microspore cell death in wheat, indicating its utility in enhancing the efficiency of doubled haploid production in wheat cultivation (Sinha et al., 2016).

Cancer Studies : this compound has been observed to attenuate apoptosis induced by 10-hydroxycamptothecin in human breast carcinoma cells, highlighting its role in modulating cell death pathways in cancer research (Wu Jin-min, 2007).

Neuroscience : In neuroscience, the inhibitor demonstrated neuroprotective effects in rats with focal cerebral ischemia, significantly reducing neuronal apoptosis and promoting neurological function recovery (Gang, Y., 2004).

Ophthalmology : In studies related to eye health, this compound was used to treat retinal apoptosis in experimental myopia in chicks, suggesting its potential in treating human myopia-related retinal issues (Liu et al., 2005).

Mechanism of Action

Target of Action

Ac-DEVD-CHO is a potent inhibitor of caspase-3 , a member of the caspase family of cysteine-dependent proteases . Caspase-3 plays a crucial role in the execution phase of cell apoptosis . It is also known to have a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site .

Mode of Action

This compound interacts with its target, caspase-3, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction prevents the cleavage of PARP, a key step in the execution of apoptosis . The inhibition is reversible, allowing the enzyme to regain its activity once the inhibitor is removed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspase-3, this compound prevents the execution phase of apoptosis, thereby promoting cell survival . This can have significant effects on various biological processes, including cell proliferation and differentiation, and the inflammatory response .

Pharmacokinetics

It is known that the compound is typically administered directly to cell cultures in vitro . It is recommended that this compound be added to the cell culture medium at least 10-30 minutes before the induction of apoptosis . The recommended concentration for inhibiting purified or crude extracts of caspase is 100nM .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis . By preventing the activation of caspase-3, this compound can block the execution phase of apoptosis, leading to increased cell survival . This can have significant implications in various disease states, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is also important to note that the compound’s action can be influenced by the presence of other molecules in the cell culture medium, such as apoptosis-inducing agents

Safety and Hazards

properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ac-DEVD-CHO interact with its target, caspase-3?

A1: this compound acts as a substrate analogue for caspase-3. [] It binds to the active site of the enzyme and forms a covalent bond with the catalytic cysteine residue, irreversibly inhibiting its activity. [] This prevents the downstream cleavage of caspase substrates, ultimately inhibiting apoptosis. [, ]

Q2: What are the downstream effects of caspase-3 inhibition by this compound?

A2: Inhibition of caspase-3 by this compound prevents the characteristic morphological and biochemical changes associated with apoptosis, such as:

- Inhibition of DNA fragmentation [, , ]

- Prevention of nuclear condensation and fragmentation [, ]

- Suppression of phosphatidylserine externalization []

- Reduced cleavage of caspase substrates like PARP []

Q3: Can this compound inhibit other caspases besides caspase-3?

A3: While this compound is highly selective for caspase-3, studies show it can also inhibit other caspases, albeit with lower potency. For example, it has been shown to partially inhibit caspase-7, which is also involved in apoptosis execution. [, ]

Q4: Is caspase-3 inhibition always sufficient to prevent cell death?

A4: While this compound effectively inhibits caspase-3-mediated apoptosis in many models, studies indicate that some cell types may undergo cell death through caspase-independent pathways. [, , ] In these cases, this compound may delay but not completely prevent cell death. [, ]

Q5: What cell types and disease models have been studied with this compound?

A5: this compound has been widely used in research to investigate apoptosis in various cell types and disease models, including:

- Cancer: Human leukemia cells (HL-60, Jurkat) [, , ], human breast carcinoma cells (Bcap37) [, ], human gastric carcinoma cells (SGC-7901, MGC803) [, ]

- Neurological disorders: Rat models of focal cerebral ischemia [, , , ], neonatal rat models of hypoxic-ischemic brain injury [, ]

- Other: Rat lens epithelial cells [, , ], bovine coronary artery endothelial cells [], rat colon cells [], wheat microspores []

Q6: What are some examples of in vivo studies using this compound?

A6: Several studies have demonstrated the protective effects of this compound in animal models, for instance:

- Cerebral ischemia: this compound reduced infarct size and improved neurological function in rat models of focal cerebral ischemia. [, ]

- Neonatal brain injury: this compound decreased neuronal death and improved learning and memory in neonatal rats subjected to hypoxic-ischemic brain injury. [, ]

- Burn and blast injury: this compound attenuated myocardial apoptosis and improved cardiac function in a rat model of combined burn and blast injury. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)